4-chlorophenylacetylene 4-chlorophenylacetylene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13618813
InChI: InChI=1S/C7H17N3O/c1-3-10(4-2)6-5-7(8)9-11/h11H,3-6H2,1-2H3,(H2,8,9)
SMILES: CCN(CC)CCC(=NO)N
Molecular Formula: C7H17N3O
Molecular Weight: 159.23 g/mol

4-chlorophenylacetylene

CAS No.:

Cat. No.: VC13618813

Molecular Formula: C7H17N3O

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

4-chlorophenylacetylene -

Specification

Molecular Formula C7H17N3O
Molecular Weight 159.23 g/mol
IUPAC Name 3-(diethylamino)-N'-hydroxypropanimidamide
Standard InChI InChI=1S/C7H17N3O/c1-3-10(4-2)6-5-7(8)9-11/h11H,3-6H2,1-2H3,(H2,8,9)
Standard InChI Key OSZIZRKFGYQTMJ-UHFFFAOYSA-N
Isomeric SMILES CCN(CC)CC/C(=N/O)/N
SMILES CCN(CC)CCC(=NO)N
Canonical SMILES CCN(CC)CCC(=NO)N

Introduction

Chemical and Physical Properties of 4-Chlorophenylacetylene

Structural and Molecular Characteristics

4-Chlorophenylacetylene (IUPAC name: 1-chloro-4-ethynylbenzene) features a chlorine substituent at the para position of a benzene ring bonded to an acetylene group. The compound crystallizes as a yellow to pale brown solid with a density of 1.24 g/cm³ at 50 °C . Its InChIKey (LFZJRTMTKGYJRS-UHFFFAOYSA-N) and CAS registry number (873-73-4) provide unique identifiers for database referencing .

Table 1: Physicochemical Properties of 4-Chlorophenylacetylene

PropertyValue
Melting Point45–47 °C
Boiling Point79–82 °C (23 mmHg)
Density1.24 g/cm³ (50 °C)
Flash Point10 °C
SolubilityInsoluble in water; soluble in acetone, DMF, THF
StabilityLight-sensitive

Spectroscopic and Analytical Data

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. The aromatic protons resonate between δ 7.2–7.5 ppm in ¹H NMR, while the acetylenic proton appears as a singlet near δ 3.1 ppm . IR spectra show characteristic C≡C stretches at ~2100 cm⁻¹ and C-Cl vibrations at 550–850 cm⁻¹ .

Synthesis and Manufacturing

Historical Synthesis Methods

The seminal synthesis, reported in 1984, involves dehydrohalogenation of 1,2-dichloro-4-ethylbenzene using a strong base like potassium hydroxide . This method yields 4-chlorophenylacetylene with ~70% efficiency, though side products like polymeric residues necessitate purification via column chromatography .

Applications in Pharmaceutical and Organic Synthesis

Role as a Pharmaceutical Intermediate

4-Chlorophenylacetylene’s rigid aromatic-acetylenic scaffold is pivotal in constructing bioactive molecules. It serves as a precursor for kinase inhibitors and anticancer agents, where the chlorine atom enhances binding affinity to hydrophobic enzyme pockets . Recent patents highlight its use in synthesizing tyrosine kinase inhibitors targeting EGFR mutations .

Cross-Coupling Reactions

The compound’s acetylene group participates in Sonogashira couplings, forming carbon-carbon bonds with aryl halides. For example, reacting 4-chlorophenylacetylene with iodobenzene yields biphenylacetylene derivatives, which are precursors to liquid crystals and conductive polymers .

Recent Advances in Alkyne Functionalization

Future Directions

Exploring photocatalytic C-H activation or dual catalysis could unlock novel transformations of 4-chlorophenylacetylene, expanding its utility in drug discovery and materials science .

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